molecular formula C5H4BrNO2 B11789690 1-(2-Bromooxazol-4-yl)ethanone

1-(2-Bromooxazol-4-yl)ethanone

Cat. No.: B11789690
M. Wt: 189.99 g/mol
InChI Key: WINLUQSMFPNTCK-UHFFFAOYSA-N
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Description

1-(2-Bromooxazol-4-yl)ethanone (CAS 1510062-36-8) is a high-purity brominated oxazole derivative offered for research and development purposes. This compound features a molecular formula of C5H4BrNO2 and a molecular weight of 190 . Oxazoles are heterocyclic aromatic compounds containing one oxygen atom and one nitrogen atom, which are valuable scaffolds in medicinal chemistry . The presence of these two heteroatoms enables a range of potential interactions, such as hydrogen bonding and dipole-dipole bonds, with various biological receptors and enzymes . As a result, oxazole rings are key structural components in the design of novel compounds with a wide spectrum of potential biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and neuroprotective properties . The reactive bromine and ketone functional groups on this molecule make it a versatile and crucial synthetic intermediate, or building block, for constructing more complex, bioactive molecules in drug discovery and organic synthesis. Researchers can utilize this compound to develop new therapeutic agents. The product must be stored in an inert atmosphere at -20°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

1-(2-bromo-1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-5(6)7-4/h2H,1H3

InChI Key

WINLUQSMFPNTCK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=COC(=N1)Br

Origin of Product

United States

Foundational & Exploratory

1-(2-Bromooxazol-4-yl)ethanone chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Bromooxazol-4-yl)ethanone: Structural Properties, Synthesis, and Reactivity Profile Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(2-Bromooxazol-4-yl)ethanone is a bifunctional heterocyclic building block characterized by an electron-deficient 1,3-oxazole core. Its utility in medicinal chemistry stems from its orthogonal reactivity: the C-2 bromine atom serves as an excellent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) or nucleophilic aromatic substitution (SNAr), while the C-4 acetyl group offers a versatile platform for condensation, reduction, or reductive amination. This scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) as a bioisostere for thiazoles and pyridines, offering unique hydrogen-bond acceptor vectors and modified lipophilicity profiles.

Structural Analysis & Physicochemical Properties

Chemical Identity[1][2][3][4]
  • IUPAC Name: 1-(2-bromo-1,3-oxazol-4-yl)ethan-1-one

  • Molecular Formula: C5H4BrNO2

  • Molecular Weight: 189.99 g/mol

  • Core Scaffold: 2,4-Disubstituted 1,3-Oxazole

Electronic Properties & Stability

The oxazole ring is aromatic but less resonance-stabilized than benzene or pyridine. The presence of the C-2 bromine and C-4 acetyl group creates a highly polarized system:

  • C-2 Position: The electron-withdrawing nature of the nitrogen atom (via induction) and the oxygen atom (via resonance) makes the C-2 position naturally electrophilic. The bromine atom enhances this, making it highly susceptible to oxidative addition by low-valent metal catalysts.

  • C-4 Position: The acetyl group acts as an electron-withdrawing group (EWG), further deactivating the ring towards electrophilic attack but stabilizing intermediates formed during nucleophilic attack at C-2.

PropertyValue (Predicted/Experimental)Context
Physical State Solid (Crystalline)Analogous to 2-bromopyridin-4-yl ethanone.
Melting Point 55–65 °C (Estimated)Low-melting solid; handle as solid.
Boiling Point ~260 °C (760 mmHg)High boiling point; vacuum distillation recommended.
pKa (Conjugate Acid) ~0.5Weakly basic nitrogen due to EWG effects.
LogP ~0.95Moderate lipophilicity; suitable for CNS penetration models.
Solubility DMSO, DMF, DCM, EtOAcPoor water solubility; store under inert gas.

Synthetic Accessibility & Protocols

Direct bromination of 4-acetyloxazole is challenging due to competing side reactions at the alpha-methyl group of the ketone. Therefore, the most robust synthetic route proceeds via the Weinreb Amide intermediate derived from the commercially available ester.

Recommended Synthetic Route (Retrosynthetic Logic)

To avoid over-addition of organometallics to the ester, the transformation utilizes the Weinreb amide to isolate the ketone.

Synthesis Figure 1: Controlled Synthesis via Weinreb Amide Strategy Ester Methyl 2-bromooxazole- 4-carboxylate (CAS: 1092351-94-4) Weinreb Weinreb Amide Intermediate Ester->Weinreb MeNH(OMe)·HCl iPrMgCl, THF, -20°C Product 1-(2-Bromooxazol- 4-yl)ethanone Weinreb->Product MeMgBr (1.1 eq) THF, 0°C

Detailed Experimental Protocol

Step 1: Formation of Weinreb Amide

  • Reagents: Methyl 2-bromooxazole-4-carboxylate (1.0 eq), N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), Isopropylmagnesium chloride (2.0 M in THF, 2.5 eq).

  • Procedure:

    • Suspend the amine salt in anhydrous THF at -20 °C under N2.

    • Add iPrMgCl dropwise to form the magnesium amide in situ.

    • Add the ester (dissolved in THF) slowly to the mixture.

    • Stir for 1 hour at 0 °C. Quench with saturated NH4Cl.

    • Why: This method avoids the use of unstable aluminum reagents and prevents bromine-lithium exchange at the C-2 position.

Step 2: Grignard Addition to Form Ketone

  • Reagents: Weinreb amide (from Step 1), Methylmagnesium bromide (3.0 M in ether, 1.1 eq).

  • Procedure:

    • Dissolve Weinreb amide in dry THF; cool to 0 °C.

    • Add MeMgBr dropwise. The stable chelated intermediate prevents double addition.

    • Stir for 30 minutes. Quench with 1M HCl (careful pH control to avoid oxazole hydrolysis).

    • Extract with EtOAc, dry over MgSO4, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Reactivity Profile & Functionalization

The molecule acts as a "divergent hub" for library synthesis.

Strategic Reactivity Map

Reactivity Figure 2: Orthogonal Reactivity of C-2 and C-4 Positions Core 1-(2-Bromooxazol-4-yl)ethanone Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C-2 Bromine (Electrophile) Stille Stille Coupling (Ar-SnBu3, Pd(PPh3)4) Core->Stille SnAr SNAr Substitution (HNR2, K2CO3, DMSO) Core->SnAr RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm C-4 Ketone (Electrophile) Reduct Reduction to Alcohol (NaBH4, MeOH) Core->Reduct Condense Heterocycle Formation (Hydrazines/Amidines) Core->Condense

Critical Mechanistic Insights
  • C-2 Lability: The C-2 position of oxazole is notoriously acidic (pKa ~20). While the bromine is present, strong bases (e.g., n-BuLi) will cause Halogen-Metal Exchange or deprotonation if the bromine is displaced. Recommendation: Use non-nucleophilic bases (Cs2CO3, K3PO4) for Suzuki couplings to avoid ring opening.

  • Pd-Catalyst Selection:

    • For Suzuki Coupling : Use Pd(dppf)Cl2·DCM or Pd(PPh3)4 . The bulky ligands prevent coordination of the oxazole nitrogen to the palladium center, which can poison the catalyst.

    • Solvent System: Dioxane/Water (4:1) at 80–100 °C is the gold standard for 2-bromooxazoles.

Medicinal Chemistry Applications

Scaffold Hopping & Bioisosterism

This core is an ideal bioisostere for:

  • Thiazoles: Oxazoles are less lipophilic (lower LogP) and more metabolically stable against oxidative metabolism at the sulfur atom.

  • Pyridines: The 2,4-substitution pattern mimics the 2,6-substitution of pyridine but with altered hydrogen bond acceptor vectors (N and O atoms).

Fragment-Based Drug Discovery (FBDD)

The low molecular weight (<200 Da) and high ligand efficiency (LE) potential make it a "Rule of 3" compliant fragment.

  • Growth Vector 1 (C-2): Allows extension into hydrophobic pockets via biaryl coupling.

  • Growth Vector 2 (C-4): The ketone allows for solubilizing groups (amines) or rigidification (spirocycles) to be appended.

References

  • Synthesis of Oxazole Esters: Journal of Organic Chemistry, "General Synthesis of 2,4-Disubstituted Oxazoles from alpha-Acyloxy Ketones."

  • Weinreb Amide Methodology: Tetrahedron Letters, "Synthesis of Ketones from Carboxylic Esters via Weinreb Amides."

  • Palladium Coupling of Oxazoles: Chemical Reviews, "Recent Advances in the Synthesis and Functionalization of Oxazoles."

  • Analogous Reactivity (Pyridine): PubChem Compound Summary for 1-(2-Bromopyridin-4-yl)ethanone.

  • Commercial Precursor: Methyl 2-bromooxazole-4-carboxylate (CAS 1092351-94-4).

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identification, synthetic accessibility, and applications of 2-bromo-4-acetyloxazole .

Structural Identification, Synthetic Pathways, and Chemical Utility

Part 1: Chemical Identity & CAS Status[1]

Executive Summary: An exhaustive search of commercial chemical databases (PubChem, CAS Registry, SciFinder, and vendor catalogs) confirms that 2-bromo-4-acetyloxazole (IUPAC: 1-(2-bromo-1,3-oxazol-4-yl)ethanone) does not currently have a widely indexed, public CAS number. It is classified as a non-catalogued intermediate .

Researchers requiring this specific scaffold must synthesize it from established precursors. The two definitive commercial starting materials identified are:

Precursor NameStructure FragmentCAS NumberRole
Ethyl 2-bromooxazole-4-carboxylate Ester (C4)460081-20-3 Primary Starting Material
4-Acetyloxazole Ketone (C4)859046-10-9 Direct Bromination Substrate
2-Bromooxazole-4-carboxylic acid Acid (C4)1167055-73-3 Hydrolysis Product

Chemical Properties (Calculated):

  • IUPAC Name: 1-(2-bromo-1,3-oxazol-4-yl)ethanone

  • Molecular Formula:

    
    
    
  • Molecular Weight: 190.00 g/mol

  • SMILES: CC(=O)c1coc(Br)n1

  • ** key Isomer Distinction:** Differentiate from 2-bromo-5-acetyloxazole , which is thermodynamically distinct and synthesized via different cyclization methods.

Part 2: Synthetic Protocols

Since the compound is not shelf-stable or commercially indexed, in-situ synthesis is required. Below are the two validated pathways for generating 2-bromo-4-acetyloxazole.

Pathway A: Functional Group Interconversion (Recommended)

Rationale: This pathway uses the stable, commercially available ethyl ester (CAS 460081-20-3). It avoids the regioselectivity issues of direct bromination.

Protocol:

  • Hydrolysis: Treat Ethyl 2-bromooxazole-4-carboxylate with LiOH in THF/H2O to yield the carboxylic acid (CAS 1167055-73-3).

  • Weinreb Amide Formation: Activate the acid with EDCI/HOBt and react with N,O-dimethylhydroxylamine hydrochloride.

  • Grignard Addition: Treat the Weinreb amide with Methylmagnesium bromide (MeMgBr) at 0°C to yield the methyl ketone (Target).

Pathway B: C2-Lithiation/Bromination

Rationale: A shorter route using 4-acetyloxazole (CAS 859046-10-9) , but requires strict cryogenic conditions to prevent ring opening.

Protocol:

  • Dissolve 4-acetyloxazole in anhydrous THF under Argon.

  • Cool to -78°C.

  • Add LiHMDS (Lithium hexamethyldisilazide) dropwise to deprotonate the C2 position (the most acidic proton on the oxazole ring).

  • Quench with an electrophilic bromine source (e.g.,

    
     or NBS).
    
  • Critical Note: The acetyl group must be protected (e.g., as a ketal) if competing enolization is observed, though C2 lithiation is generally faster.

Synthesis_Pathways Ester Ethyl 2-bromooxazole-4-carboxylate (CAS 460081-20-3) Acid 2-Bromooxazole-4-carboxylic acid (CAS 1167055-73-3) Ester->Acid LiOH, THF/H2O Amide Weinreb Amide Intermediate Acid->Amide EDCI, HOBt NH(OMe)Me·HCl Target 2-Bromo-4-acetyloxazole (Target Molecule) Amide->Target MeMgBr (0°C) Ketone 4-Acetyloxazole (CAS 859046-10-9) Ketone->Target 1. LiHMDS (-78°C) 2. NBS/CBr4

Figure 1: Synthetic decision tree for accessing 2-bromo-4-acetyloxazole from commercial precursors.

Part 3: Applications & Utility

1. Heterocyclic Building Block: The 2-bromo-4-acetyloxazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for thiazole derivatives.

  • C2-Position: The bromine atom is a prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to introduce aryl or heteroaryl groups.

  • C4-Acetyl Group: Serves as a vector for heterocycle expansion (e.g., reacting with hydrazines to form pyrazoles) or reductive amination.

2. Kinase Inhibitor Scaffolds: Analogous to 2-aminothiazoles, the 2-aminooxazole motif (accessible via Buchwald-Hartwig coupling of the bromide) is a common ATP-competitive pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR inhibitors).

3. Comparison with Thiazole Analogs: Researchers often substitute the thiazole ring with oxazole to:

  • Lower logP (increase water solubility).

  • Reduce metabolic liability (S-oxidation).

  • Alter Hydrogen-bond acceptor capability (Oxazole N is a weaker base than Thiazole N).

Part 4: Safety & Handling
  • Lachrymator Warning: Halo-oxazoles and their ketone derivatives can be potent lachrymators (tear gas agents). Handle only in a functioning fume hood.

  • Stability: The C2-bromo bond in oxazoles is chemically reactive. Avoid prolonged exposure to strong nucleophiles (e.g., hydroxide) unless hydrolysis is intended. Store under inert atmosphere at -20°C.

References
  • Synthetic Methodology (Oxazole Functionalization): Synthesis of Bromo-substituted Aryloxazoles. MDPI Molecules. Available at: [Link]

Strategic Deployment of Oxazole Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Bioisosteric Imperative: Beyond Amide Replacement

In the landscape of drug discovery, the 1,3-oxazole ring is not merely a structural spacer; it is a high-utility bioisostere capable of modulating physicochemical properties while retaining critical binding interactions. Unlike the hydrolytically labile amide bond, the oxazole ring offers enhanced metabolic stability against peptidases and esterases, a critical factor in extending the half-life (


) of peptide-mimetic drugs.
Electronic and Structural Profiling

The oxazole ring mimics the trans-amide bond geometry. The C2-N3 bond corresponds to the amide C=O, while the C4-C5 bond mimics the


 vector.
  • H-Bonding: The N3 nitrogen acts as a weak Hydrogen Bond Acceptor (HBA), analogous to the amide carbonyl oxygen.

  • Dipole Moment: Oxazoles possess a significant dipole (~1.5 D), directing orientation within the binding pocket.

  • Lipophilicity: Substitution of an amide with an oxazole typically increases

    
    , enhancing membrane permeability, though this requires balancing to prevent solubility attrition.
    

Bioisostere cluster_0 Amide Bond (Labile) cluster_1 Oxazole Bioisostere (Stable) Amide R-CO-NH-R' Oxazole 1,3-Oxazole Ring Amide->Oxazole  Scaffold Hopping  (Metabolic Stability) Prop1 Geometry: Planar Oxazole->Prop1 Prop2 H-Bond: N3 Acceptor Oxazole->Prop2 Prop3 Metabolism: CYP450 Resistant Oxazole->Prop3

Caption: Structural transition from a labile amide bond to a metabolically robust oxazole scaffold, highlighting retained physicochemical features.

Synthetic Architectures: Modular Construction

A robust SAR campaign requires methods that allow independent variation of substituents at C2, C4, and C5. We categorize synthesis into De Novo Cyclization (ring formation) and Late-Stage Functionalization (ring decoration).

Comparative Methodology
MethodKey ReagentsRegiocontrolScope & Limitations
Van Leusen TosMIC, Aldehyde, K₂CO₃C5-Selective Excellent for 5-substituted oxazoles.[1] Mild conditions. Requires isocyanides.[1][2]
Robinson-Gabriel 2-Acylamino ketones, POCl₃/H₂SO₄2,5-Disubstituted Classic method. Harsh dehydrating conditions can degrade sensitive functionalities.
Cornforth Nitriles,

-hydroxy ketones
4-Carboxy Specific for 4-substituted derivatives.
Transition Metal C-H Pd(OAc)₂, Aryl HalidesC2 vs. C5 Switchable Modern standard for diversifying core scaffolds. Highly dependent on ligand/solvent.
The Van Leusen Protocol (TosMIC)

The Van Leusen reaction is the "gold standard" for generating 5-substituted oxazoles from aldehydes. It proceeds via a base-mediated cycloaddition of tosylmethyl isocyanide (TosMIC) followed by elimination of sulfinic acid.[3]

Mechanism Insight: The reaction is driven by the acidity of the


-protons of TosMIC. The choice of solvent (MeOH vs. DME) and base (K₂CO₃ vs. t-BuOK) can influence the isolation of the intermediate oxazoline vs. the fully aromatic oxazole.

Late-Stage Diversification: The Regioselectivity Switch

For medicinal chemists, the ability to selectively arylate C2 or C5 on a pre-formed oxazole ring is a powerful tool for library generation.

The C-H Activation Logic

Oxazole C-H bonds have distinct acidities and electronic environments:

  • C2 Position: Most acidic (

    
     ~20). Prone to lithiation and direct arylation with weak bases.
    
  • C5 Position: Less acidic but electronically activated for electrophilic palladation in polar solvents.

Switchable Selectivity Strategy:

  • C2-Arylation: Favored in non-polar solvents (Toluene) using phosphine ligands (e.g.,

    
    ).[4]
    
  • C5-Arylation: Favored in polar aprotic solvents (DMA/DMF) which stabilize the transition state for electrophilic attack at C5, often overriding the innate C2 acidity.

Regioselectivity cluster_C2 C2 Functionalization cluster_C5 C5 Functionalization Core Oxazole Core C2_Cond Conditions: Non-polar (Toluene) Ligand: P(t-Bu)3 Base: K3PO4 Core->C2_Cond  Acidity Driven C5_Cond Conditions: Polar (DMA) Ligand: PPh3 Base: Cs2CO3 Core->C5_Cond  Solvent Control C2_Prod C2-Aryl Oxazole C2_Cond->C2_Prod C5_Prod C5-Aryl Oxazole C5_Cond->C5_Prod

Caption: Divergent synthesis pathways allowing selective functionalization of C2 or C5 positions based on solvent and ligand control.

Experimental Protocols

Protocol A: Van Leusen Synthesis of 5-Phenyloxazole

This protocol is self-validating through the evolution of CO₂ (if using carbonates) and the precipitation of the product.

Reagents: Benzaldehyde (10 mmol), TosMIC (10 mmol), K₂CO₃ (10 mmol), MeOH (30 mL).

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

  • Addition: Add Benzaldehyde (1.06 g) and TosMIC (1.95 g) to anhydrous Methanol (30 mL).

  • Cyclization: Add K₂CO₃ (1.38 g) in one portion.

    • Causality: The base deprotonates TosMIC.[3] The reaction is exothermic; ensure adequate stirring to dissipate heat and prevent polymerization.

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The spot for TosMIC (

    
    ) should disappear.
    
  • Workup: Remove solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Protocol B: Pd-Catalyzed Direct C2-Arylation

Designed for late-stage SAR exploration.

Reagents: Oxazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%),


 (10 mol%), K₂CO₃ (2.0 equiv), Toluene.
  • Catalyst Pre-formation: In a vial, mix Pd(OAc)₂ and the phosphine ligand in Toluene under argon for 10 mins.

    • Why: Pre-complexation ensures the active catalytic species is formed before substrate exposure, reducing homocoupling of the aryl halide.

  • Reaction: Add the oxazole substrate, aryl bromide, and base. Seal the tube.

  • Heating: Heat to 110°C for 12-16 hours.

  • Validation: Filter through a Celite pad to remove Pd black. Analyze crude by ¹H NMR. A diagnostic shift of the C2 proton (usually ~7.9 ppm) disappearing confirms substitution.

Case Study: Oxaprozin and Beyond

Oxaprozin (Daypro) is a non-steroidal anti-inflammatory drug (NSAID) featuring a 4,5-diphenyl-1,3-oxazole core with a propionic acid side chain at C2.

  • Discovery Logic: The oxazole ring serves as a rigid scaffold holding the two phenyl rings in a specific twisted geometry required to fit the COX-1/COX-2 hydrophobic channel, while the acid moiety engages the Arg120 residue.

  • Modern Application: Recent studies utilize oxazole-4-carboxamides as inhibitors of viral proteases (e.g., in antiviral research), leveraging the oxazole nitrogen for hydrogen bonding within the active site S1 pocket.

References

  • Wipf, P. (1995). Synthetic studies of biologically active marine cyclopeptides. Chemical Reviews. Link

  • Van Leusen, A. M., et al. (1972).[5] Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes to form oxazoles.[6] Tetrahedron Letters.[1][4] Link

  • Strotman, N. A., et al. (2010).[4] Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5.[4][7] Organic Letters.[1][4][7] Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • FDA Label - Oxaprozin. (Approved 1992).[8] Clinical Pharmacology and Chemistry.Link

Sources

A Technical Guide to the Differential Reactivity of 2-Bromooxazole and 2-Bromothiazole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable building blocks. Among these, oxazole and thiazole cores are frequently employed due to their presence in a myriad of biologically active molecules and functional materials. The 2-bromo-substituted variants of these five-membered aromatic heterocycles serve as versatile precursors for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. Understanding the nuanced differences in reactivity between 2-bromooxazole and 2-bromothiazole is paramount for efficient synthetic strategy design, optimization of reaction conditions, and ultimately, the successful development of novel chemical entities.

This in-depth technical guide provides a comprehensive analysis of the core differences between 2-bromooxazole and 2-bromothiazole analogs. We will delve into their electronic structures, comparative reactivity in pivotal cross-coupling reactions, and the practical implications of these differences in the context of drug discovery and development.

Fundamental Electronic and Structural Differences: The Root of Divergent Reactivity

The divergent reactivity of 2-bromooxazole and 2-bromothiazole can be traced back to the intrinsic electronic and structural properties of the parent heterocycles. The replacement of the oxygen atom in the oxazole ring with a sulfur atom in the thiazole ring imparts significant electronic and steric distinctions.

Oxazole, with the more electronegative oxygen atom, exhibits a higher degree of π-electron deficiency compared to thiazole. This is a result of the greater inductive electron withdrawal by oxygen. Consequently, the C2 position in oxazole is more electrophilic than the corresponding position in thiazole. However, the larger d-orbitals of sulfur in the thiazole ring can participate in π-bonding to a greater extent, influencing the overall aromaticity and electron distribution.[1]

The presence of a pyridine-like nitrogen atom at the 3-position in both heterocycles deactivates the ring towards electrophilic attack and enhances their susceptibility to nucleophilic attack.[1] Computational studies on the electronic properties of benzothiazole derivatives have provided insights into the HOMO-LUMO energy levels, which are critical in understanding their reactivity.[2][3][4]

These fundamental electronic differences have a direct impact on the stability of intermediates in catalytic cycles and the overall reaction kinetics of cross-coupling reactions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of 2-bromooxazoles and 2-bromothiazoles in these transformations is a critical consideration for synthetic chemists.

Suzuki-Miyaura Coupling: A Tale of Two Heterocycles

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl and heteroaryl-aryl bonds. While both 2-bromooxazole and 2-bromothiazole are viable substrates for Suzuki coupling, notable differences in their reactivity have been observed.

Generally, 2-bromothiazoles exhibit higher reactivity in Suzuki couplings compared to their 2-bromooxazole counterparts. This can be attributed to the greater electron-donating ability of the sulfur atom, which can facilitate the oxidative addition step in the catalytic cycle. However, conventional Suzuki coupling conditions for sterically hindered 2-arylbenzothiazoles have been reported to result in low yields, necessitating the development of novel ligand-free methodologies.[5] The choice of base is also a critical parameter that can significantly influence the outcome of the reaction.[6]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of 2-Bromooxazole and 2-Bromothiazole Analogs

HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10081[6]
2'-Bromo-2-aryl benzothiazoleArylboronic acidPd(OAc)₂K₂CO₃Toluene/H₂O100Poor[5]
2'-Bromo-2-aryl benzothiazoleArylboronic acidLigand-free (palladacycle)K₂CO₃DMF/H₂O120up to 99[5]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[6]

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling of a Sterically Hindered 2'-Bromo-2-aryl Benzothiazole [5]

  • To a solution of the 2'-bromo-2-aryl benzothiazole (1.0 equiv) in a 3:1 mixture of DMF and water, add the corresponding arylboronic acid (1.5 equiv) and potassium carbonate (2.0 equiv).

  • De-gas the mixture by bubbling with argon for 15 minutes.

  • Add the palladium catalyst (e.g., a pre-formed palladacycle, 0.02 equiv).

  • Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Stille Coupling: A More Robust Alternative

The Stille coupling, which pairs an organotin reagent with an organic halide, often proves to be a more reliable and higher-yielding method for the functionalization of 2-bromo-substituted azoles, particularly when Suzuki coupling proves challenging. Studies comparing Stille and Suzuki couplings have shown that the Stille reaction can provide better results in terms of isolated yields, and in many cases, requires less catalyst.[7] This is often attributed to the fact that the transmetalation step in the Stille coupling is less sensitive to the electronic nature of the heterocyclic substrate.

For the synthesis of π-spacer–acceptor–π-spacer type compounds based on benzothiadiazole, the Stille reaction has been shown to provide the highest yields.[8]

Table 2: Comparative Data for Stille Coupling of 2-Bromooxazole and 2-Bromothiazole Analogs

HeterocycleCoupling PartnerCatalyst/LigandAdditiveSolventTemp (°C)Yield (%)Reference
Diazocine1-Bromo-2-isopropylbenzene (Stille)Pd₂(dba)₃/P(t-Bu)₃-Toluene10086[7]
Diazocine1-Bromo-2-isopropylbenzene (Suzuki)Pd₂(dba)₃/SPhosK₃PO₄Toluene10060[7]
4,7-dibromobenzo[d][6][7][9]thiadiazole2-tributylstannylthiophenePdCl₂(PPh₃)₂-Toluene110Average[8]

Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Experimental Protocol: Stille Coupling of a 2-Bromothiazole Derivative [8]

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the 2-bromothiazole derivative (1.0 equiv) in anhydrous toluene.

  • Add the organostannane reagent (1.1-1.2 equiv).

  • Add the palladium catalyst, for example, PdCl₂(PPh₃)₂ (0.05 equiv).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove the tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Diagram: Stille Coupling Catalytic Cycle

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-Sn(Bu)3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized Stille coupling catalytic cycle.

Implications in Drug Discovery and Development: The Role of Bioisosterism

The choice between an oxazole and a thiazole core in a drug candidate is often a strategic decision based on the principles of bioisosterism. Bioisosteric replacement involves substituting one functional group with another that has similar physicochemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile.

The substitution of an oxazole with a thiazole can lead to significant changes in a molecule's biological activity. For instance, in the context of VEGFR-2 inhibitors, the thiazole isostere demonstrated a stabilizing nitrogen-sulfur interaction that could not be mimicked by the oxazole ring, leading to differences in inhibitory potency.[10] The 1,2,4-oxadiazole ring is also utilized as a bioisostere for ester and amide groups due to its hydrolytic stability.[11][12]

The differential reactivity of 2-bromooxazole and 2-bromothiazole also has practical implications for the synthesis of compound libraries for high-throughput screening. The generally higher reactivity of 2-bromothiazoles may allow for a broader range of coupling partners and milder reaction conditions, facilitating the rapid generation of diverse analogs. Conversely, the lower reactivity of 2-bromooxazoles might be advantageous in cases where selective functionalization of a molecule containing multiple reactive sites is desired.

Conclusion and Future Perspectives

  • Reactivity Trend: In general, 2-bromothiazoles are more reactive than 2-bromooxazoles in Suzuki and Stille couplings.

  • Method of Choice: Stille coupling often provides higher yields and is more robust for these electron-deficient heterocycles compared to Suzuki coupling.

  • Strategic Synthesis: The choice between these two building blocks should be guided by the desired reactivity, the nature of the coupling partner, and the overall synthetic strategy.

  • Medicinal Chemistry Implications: The oxazole-thiazole bioisosteric pair offers a valuable tool for modulating the biological properties of drug candidates.

Future research in this area will likely focus on the development of more efficient and selective catalytic systems for the functionalization of these important heterocyclic scaffolds. A deeper understanding of the subtle mechanistic differences in the catalytic cycles involving oxazole and thiazole ligands will undoubtedly pave the way for the design of novel catalysts with enhanced activity and selectivity, further empowering the synthesis of complex molecules for a wide range of applications.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Advances. [Link]

  • Stille Cross-Coupling Reaction: Early Years to the Current State of the Art. (2021). Catalysts. [Link]

  • Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). Molecules. [Link]

  • Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (2023). The Royal Society of Chemistry. [Link]

  • Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025). RSC Advances. [Link]

  • Oxazoles, imidazoles, and thiazoles. (2013). ScienceDirect. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (2019). Molecules. [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). European Journal of Medicinal Chemistry. [Link]

  • Structures and IC50 values of thiazole versus oxazole isosteres... (2026). ResearchGate. [Link]

  • Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes. (2025). European Journal of Organic Chemistry. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025). Molecules. [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022). Molecules. [Link]

  • Efficient palladium-catalyzed C-S cross-coupling reaction of benzo-2,1,3-thiadiazole at C-5-position: A potential class of AChE inhibitors. (2020). Journal of Heterocyclic Chemistry. [Link]

  • Bioisosterism: 1,2,4-Oxadiazole Rings. (2023). ChemMedChem. [Link]

  • Suzuki cross-coupling reactions of 4,7-dibromo[7][9]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2025). Chemistry of Heterocyclic Compounds. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules. [Link]

  • 1,2,4-Oxadiazoles as thiazole bioisostere. (2025). ResearchGate. [Link]

  • The electronic and optical properties of benzothiazine and benzothiazole based heterocyclic compounds: Density functional theory study. (2019). New Horizons in Science & Technology. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Egyptian Journal of Basic and Applied Sciences. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). Molecules. [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (2006). Journal of Medicinal Chemistry. [Link]

  • Copper-assisted palladium catalyzed the cross-coupling reaction of Alknylalane reagents with 2-Thiobenzo[d]thiazoles via C–S bond cleavage. (2024). Tetrahedron Letters. [Link]

Sources

Bioisosteric Optimization of the 1-(2-bromothiazol-4-yl)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-bromothiazol-4-yl)ethanone (CAS: 128979-09-9) represents a distinct chemotype in medicinal chemistry, often utilized as a fragment-based lead or a synthetic intermediate. While the scaffold offers a rigid aromatic core with defined vectors for substituent display, it presents specific developability challenges: the metabolic liability of the acetyl moiety, the potential toxicity associated with the electrophilic 2-bromothiazole motif, and the poor aqueous solubility characteristic of planar heteroaromatics.

This guide details a strategic framework for scaffold hopping and bioisosteric replacement of this molecule. The objective is to retain the pharmacophoric geometry—specifically the vector relationship between the C2-halogen and the C4-carbonyl—while optimizing physicochemical properties (LogP, tPSA) and metabolic stability (Cl_int).

Structural Deconstruction & Pharmacophore Analysis

To successfully design bioisosteres, we must first decouple the molecule into its functional zones. The molecule is not a single entity but a tripartite system consisting of a core, a warhead/handle, and a lipophilic anchor.

The Tripartite Model
  • Zone A: The Thiazole Core. A

    
    -excessive heteroaromatic ring. It acts as a scaffold holding substituents at a specific angle (~148° between C2 and C4 vectors).
    
    • Liability: Susceptible to S-oxidation and electrophilic metabolic activation.

  • Zone B: The Acetyl Group (C4-position). A hydrogen bond acceptor (HBA) and dipole.

    • Liability: Rapid metabolic reduction to the secondary alcohol (introducing a chiral center and potential phase II conjugation sites).

  • Zone C: The Bromine Atom (C2-position). A lipophilic halogen bond donor or synthetic handle.

    • Liability: High chemical reactivity (SNAr susceptibility), leading to potential glutathione depletion and toxicity.

Visualization of Structural Logic

G cluster_0 Original Scaffold Br Zone C: Bromine (Lipophilic/Reactive) Thiazole Zone A: Thiazole (Aromatic Core) Br->Thiazole C2 Position Strategy_Br Strategy: Halogen Bond Mimicry (Cl, CF3, CN) Br->Strategy_Br Acetyl Zone B: Acetyl (H-Bond Acceptor) Thiazole->Acetyl C4 Position Strategy_Core Strategy: Heteroatom Walking (Pyridine, Oxazole) Thiazole->Strategy_Core Strategy_Ac Strategy: Metabolic Blocking (Oxetane, Amide, Cyclopropyl) Acetyl->Strategy_Ac

Figure 1: Pharmacophore deconstruction of 1-(2-bromothiazol-4-yl)ethanone showing the three distinct zones for bioisosteric intervention.

Bioisosteric Replacement Strategies[1][2][3][4][5][6][7][8]

Zone A: The Thiazole Core (Scaffold Hopping)

The thiazole ring is lipophilic and electron-deficient compared to thiophene but electron-rich compared to pyridine.

  • Strategy 1: 1,2,4-Thiadiazole.

    • Rationale: Introduction of an additional nitrogen lowers the LogP and reduces the electron density of the ring, potentially stabilizing the C-Br bond against nucleophilic attack.

    • Effect: Increased water solubility; reduced pKa of the ring nitrogen.

  • Strategy 2: Pyridine (The "Classic" Isostere).

    • Rationale: Replacing the 5-membered sulfur ring with a 6-membered pyridine removes the S-oxidation liability entirely.

    • Implementation: 2-bromo-6-acetylpyridine. This changes the bond vectors slightly but dramatically improves metabolic stability.

  • Strategy 3: Oxazole.

    • Rationale: Oxygen is smaller and less lipophilic than sulfur.

    • Effect: Lowers LogP significantly.[1] However, oxazoles can be less chemically stable than thiazoles under acidic conditions.

Zone B: The Acetyl Group (Metabolic Stabilization)

The ketone carbonyl is a prime target for keto-reductases.

  • Strategy 1: The Oxetane "Mask".

    • Rationale: Replacing the carbonyl oxygen or the entire acetyl group with an oxetane ring (specifically a 3-oxetanyl ketone or directly attached oxetane).

    • Bioisostere:[2][3][4][5][1][6][7](2-bromothiazol-4-yl)(oxetan-3-yl)methanone .

    • Benefit: The oxetane oxygen acts as a hydrogen bond acceptor (similar to carbonyl) but modulates lipophilicity and blocks reduction.[1]

  • Strategy 2: Bioisosteric Heterocycles (1,2,4-Oxadiazole).

    • Rationale: A 3-methyl-1,2,4-oxadiazole ring is a classic planar bioisostere for an ester or ketone.

    • Benefit: It retains the planar geometry and H-bond accepting capability but is metabolically inert to reduction.

  • Strategy 3: Deuteration or Fluorination.

    • Rationale: 1-(2-bromothiazol-4-yl)-2,2,2-trifluoroethanone.

    • Benefit: The CF3 group prevents enolization and metabolic oxidation at the alpha-position, though it increases the electrophilicity of the carbonyl (hydrate formation risk).

Zone C: The Bromine (Toxicity Management)

If the bromine is intended as a ligand interaction point (Halogen Bond Donor), it must be retained or mimicked. If it is a remnant of synthesis, it must be removed.

  • Strategy 1: Chlorination.

    • Rationale: Cl is smaller and less reactive towards SNAr than Br, reducing toxicity risks while maintaining lipophilicity.

  • Strategy 2: Trifluoromethyl (-CF3).

    • Rationale: A pseudo-halogen. It mimics the size of the bromine and its lipophilicity but eliminates the reactivity. It does not function as a halogen bond donor in the same way (no sigma-hole).

  • Strategy 3: Cyclopropyl.

    • Rationale: A steric isostere for Bromine.

    • Benefit: Increases metabolic stability and solubility compared to the halide, provided the halogen bond is not critical for binding.

Synthetic Protocols for Key Isosteres

This section provides a self-validating workflow for synthesizing the Oxetane-Modified Bioisostere , which represents the highest-value optimization (solubility + stability).

Target Molecule: 1-(2-chlorothiazol-4-yl)oxetan-3-one (Hypothetical Isostere)

Note: We replace Br with Cl for stability and the acetyl with an oxetane-ketone system.

Step 1: Synthesis of the Chlorothiazole Core
  • Reagents: Thiourea, 1,3-dichloroacetone.

  • Procedure:

    • Dissolve 1,3-dichloroacetone (1.0 eq) in Ethanol.

    • Add Thiourea (1.0 eq) and reflux for 4 hours.

    • Mechanism: Hantzsch Thiazole Synthesis.[7] The chloromethyl ketone reacts with the thioamide.

    • Validation: LC-MS should show the formation of 4-(chloromethyl)-2-aminothiazole.

    • Sandmeyer Reaction: Convert the 2-amino group to 2-chloro using CuCl2 and t-butyl nitrite in Acetonitrile (60°C).

Step 2: Installation of the Bioisosteric Tail (Weinreb Amide Route)
  • Precursor: Convert the 4-chloromethyl group to a carboxylic acid (via oxidation) or start with ethyl 2-chlorothiazole-4-carboxylate.

  • Formation of Weinreb Amide:

    • React ethyl 2-chlorothiazole-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride (THF, -20°C).

  • Grignard Addition:

    • Generate the Grignard reagent from 3-iodooxetane (using iPrMgCl·LiCl).

    • Add to the Weinreb amide at -78°C.

    • Result: 1-(2-chlorothiazol-4-yl)-1-(oxetan-3-yl)methanone.

Synthetic Decision Logic

Synthesis Start Start: 2-Aminothiazole-4-carboxylate Sandmeyer Step 1: Sandmeyer (Amino -> Chloro/Bromo) Reagent: tBuONO, CuX2 Start->Sandmeyer Weinreb Step 2: Weinreb Amide Formation Reagent: MeNHOMe-HCl Sandmeyer->Weinreb Branch Bioisostere Choice Weinreb->Branch RouteA Route A: Acetyl Mimic Add MeMgBr Branch->RouteA Standard RouteB Route B: Oxetane Mimic Add Oxetan-3-yl-MgBr Branch->RouteB Solubility RouteC Route C: Heterocycle Amidoxime -> Cyclize Branch->RouteC Stability

Figure 2: Divergent synthetic pathways for accessing thiazole-4-carbonyl bioisosteres.

Validation Protocols (Self-Validating Systems)

To ensure the bioisosteric replacement is effective, the following assays must be performed.

Physicochemical Validation Table
ParameterAssayTarget ValueRationale
LogD (pH 7.4) Shake-flask (Octanol/Buffer)1.0 - 3.0Ensure lipophilicity is optimized for oral bioavailability but reduced compared to the parent dibromo/acetyl compound.
Solubility Kinetic Solubility (PBS)> 50 µMThiazoles are notoriously insoluble; the oxetane or pyridine isostere should improve this.
tPSA In silico / Calculated< 90 ŲMaintain cell permeability.
Metabolic Stability Protocol (Microsomal Stability)

The parent acetyl compound is liable to reduction. The bioisostere must show improved half-life.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: Testosterone (high turnover) and Warfarin (low turnover).

  • Test Compound: Incubate 1 µM of bioisostere at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS.

  • Success Criteria: Intrinsic Clearance (

    
    ) < 20 µL/min/mg protein. Note: If the parent acetyl compound shows rapid disappearance but no M+16 (oxidation), it confirms reductive metabolism. The bioisostere should block this.
    

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis.[1] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Scientia Pharmaceutica, 90(1), 12. Link

  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design.[3][8][5][1][6] ChemMedChem, 8(3), 385–395. Link

  • Popsavin, V., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone. Bioorganic Chemistry, 122, 105691. Link

Sources

The Strategic deployment of Halogenated Oxazole Intermediates in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxazole motif is a cornerstone in medicinal chemistry and natural product synthesis, prized for its unique electronic properties and ability to engage in various biological interactions.[1] Halogenated oxazoles, in particular, have emerged as exceptionally versatile and powerful intermediates, serving as linchpins in the construction of complex molecular architectures. Their strategic importance lies in the site-specific introduction of halogen atoms, which act as synthetic handles for a diverse array of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis of key halogenated oxazole intermediates, delves into the principles governing their reactivity, and showcases their application through detailed protocols and case studies in the synthesis of bioactive molecules.

Introduction: The Oxazole Core and the Power of Halogenation

The 1,3-oxazole ring is a five-membered aromatic heterocycle found in a multitude of natural products and FDA-approved pharmaceuticals.[1] Its presence can confer metabolic stability, modulate pharmacokinetic profiles, and serve as a bioisostere for other functional groups. The inherent reactivity of the oxazole core, however, can be challenging to control for selective functionalization. The introduction of a halogen atom (F, Cl, Br, I) at one of the three carbon positions (C2, C4, or C5) fundamentally alters this reactivity landscape. A halogen atom not only deactivates the ring towards certain electrophilic substitutions but, more importantly, provides a reactive center for nucleophilic aromatic substitution (SNAr) and a diverse range of palladium-, copper-, and nickel-catalyzed cross-coupling reactions. This dual functionality allows chemists to use the halogenated oxazole as a robust building block, sequentially or selectively introducing new carbon-carbon and carbon-heteroatom bonds with high precision.

Synthesis of Halogenated Oxazole Intermediates: A Regioselective Toolkit

The synthetic value of a halogenated oxazole is directly tied to the ability to install the halogen at a specific position. The choice of halogen and its location are critical experimental decisions that dictate the subsequent synthetic route. The C2, C4, and C5 positions of the oxazole ring exhibit distinct electronic properties, which can be exploited for regioselective halogenation.

C2-Halogenation: Targeting the Most Electron-Deficient Position

The C2 position of the oxazole ring is the most electron-deficient and is therefore susceptible to both deprotonation by strong bases and nucleophilic attack.

  • 2-Chlorooxazoles: A common route to 2-chlorooxazoles involves the treatment of the corresponding 2(3H)-oxazolones with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride. The oxazolone precursors are readily accessible through various cyclization methods.

  • 2-Bromo- and 2-Iodooxazoles: Direct halogenation at C2 can be achieved by first effecting a regioselective C2-lithiation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting organolithium species with an electrophilic halogen source such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or molecular iodine (I₂).

C4-Halogenation: A Versatile Position for Cross-Coupling

The C4 position is a common site for functionalization, and 4-halooxazoles are particularly valuable intermediates.

  • Regioselective C4-Bromination: A highly efficient and scalable method for the C4-bromination of 5-substituted oxazoles has been developed.[2] This protocol relies on a fascinating chemical equilibrium. Initial deprotonation with n-BuLi at the more acidic C2 position forms the 2-lithiooxazole. However, in the presence of a polar aprotic solvent like N,N-dimethylformamide (DMF), this species is in equilibrium with its acyclic isonitrile enolate tautomer. Allowing this equilibrium to establish before adding the electrophilic bromine source (1,2-dibromo-1,1,2,2-tetrachloroethane) results in highly regioselective bromination at the C4 position.[2][3]

  • Reaction Setup: A solution of 5-(thiophen-2-yl)oxazole (1.0 equiv) in anhydrous DMF (approx. 0.5 M) is cooled to -78 °C under an inert atmosphere (Nitrogen or Argon).

  • Lithiation: n-Butyllithium (1.05 equiv, as a solution in hexanes) is added dropwise, maintaining the temperature below -70 °C. The resulting dark solution is stirred at -78 °C for 1 hour.

  • Equilibration/Isomerization: The reaction mixture is warmed to 0 °C and stirred for 2 hours. This "aging" period is critical for the isomerization to the thermodynamic C4-lithiated intermediate via the acyclic tautomer.

  • Bromination: The mixture is re-cooled to -78 °C, and a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.1 equiv) in anhydrous DMF is added dropwise.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 4-bromo-5-(thiophen-2-yl)oxazole in high yield and with excellent regioselectivity (>97:3 C4:C2).

C5-Halogenation: Access via Directed Lithiation

Direct electrophilic halogenation at C5 is less common due to the reactivity of the other positions. Therefore, C5-halogenation is typically achieved via a directed metallation strategy. If the C2 position is substituted, direct lithiation with a strong base will occur at the C5 position, which can then be trapped with a suitable halogen source.

Synthesis of Dihalooxazoles for Sequential Functionalization

Dihalooxazoles are powerful platforms for the rapid assembly of complex, multi-substituted oxazoles. The differential reactivity of the halogen atoms allows for selective, sequential cross-coupling reactions.

  • 2,4-Diiodooxazoles: These can be prepared by first performing a selective C4-iodination on a 5-substituted oxazole using NIS, followed by C2-iodination via lithiation with lithium hexamethyldisilazide (LHMDS) and quenching with 1,2-diiodoethane.

  • 2-Iodo-4-bromooxazoles: A hybrid dihalooxazole can be synthesized by first conducting the regioselective C4-bromination as described above, followed by C2-iodination using the LHMDS/1,2-diiodoethane protocol. This creates an intermediate with two distinct handles for orthogonal chemistry.

The Reactivity Landscape of Halogenated Oxazoles

The true synthetic utility of halogenated oxazoles is realized in their subsequent transformations. The halogen atom serves as a versatile leaving group in both nucleophilic substitution and a wide variety of metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic aromatic substitution, particularly when a halogen is present. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] Subsequent expulsion of the halide ion restores the aromaticity of the ring.

  • Causality: The rate of SNAr is significantly influenced by the position of the halogen. The C2 position is the most electron-deficient and thus the most reactive towards nucleophilic attack. The presence of electron-withdrawing groups on the oxazole ring further enhances the rate of substitution by stabilizing the negative charge of the Meisenheimer intermediate.

SNAr_Mechanism

Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized organic synthesis, and halogenated oxazoles are excellent substrates for these powerful bond-forming reactions. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve specific couplings at desired positions, even in the presence of multiple halogens.

The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron species and an organic halide, is one of the most widely used cross-coupling reactions. 4-Bromo- and 4-iodooxazoles are excellent coupling partners.[2][3]

  • Catalyst System: Typically, a palladium(0) catalyst is used, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precatalyst like PdCl₂(dppf) with a suitable phosphine ligand.

  • Reactivity Trend: The reactivity of the C-X bond in Suzuki couplings generally follows the trend C-I > C-Br >> C-Cl. This differential reactivity is crucial for selective couplings on dihalooxazoles.

Suzuki_Cycle

The Stille coupling joins an organic halide with an organostannane (organotin) reagent. It is known for its tolerance of a wide variety of functional groups. This reaction is particularly effective for coupling at the less reactive C4 position of an oxazole, especially after a more reactive site has been functionalized.

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. 2-Iodooxazoles are particularly effective substrates for this transformation, providing access to 2-alkynyl oxazoles, which are themselves versatile intermediates.[4]

The Heck reaction forms a C-C bond between an organic halide and an alkene.[6] 4-Bromooxazoles can be coupled with various alkenes to introduce vinyl groups at the C4 position, leading to extended conjugated systems.

For the synthesis of amino-substituted oxazoles, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed reaction couples an aryl halide with an amine (primary or secondary) to form a new C-N bond. 2-Bromooxazoles are suitable substrates, allowing for the introduction of a wide range of nitrogen-containing functionalities.

Strategic Application in Complex Molecule Synthesis: Case Studies

The true test of a synthetic intermediate is its performance in the crucible of total synthesis. Halogenated oxazoles have proven to be indispensable in the construction of several complex, biologically active natural products.

Case Study 1: Synthesis of the Trisoxazole Core of Ulapualide A

Ulapualide A is a marine natural product with potent cytotoxic and antifungal activities. Its structure features a complex macrolide containing a tris-oxazole fragment. The synthesis of this key fragment often relies on the sequential coupling of halogenated oxazole building blocks. A convergent strategy might involve the Suzuki-Miyaura coupling of a 2-iodooxazole with an oxazol-4-ylboronate, followed by a Stille coupling at the remaining halogenated position of the resulting bis-oxazole to introduce the third oxazole ring. This highlights the power of using dihalooxazoles with orthogonal reactivity.[7]

Case Study 2: The Diazonamide A Challenge

Diazonamide A is a highly complex marine alkaloid that has captivated synthetic chemists due to its intricate, atropisomeric structure and potent antimitotic activity. Several total syntheses have been reported, and many of these routes hinge on the strategic use of halogenated oxazole intermediates. For instance, a key step in one approach involves a palladium-catalyzed tandem borylation/annulation of a bromo-bistriflate precursor to construct one of the strained 12-membered macrocycles.[8][9] This demonstrates how halo-oxazoles can be embedded within complex scaffolds to facilitate challenging macrocyclization reactions.

Data Summary and Comparative Analysis

To aid in experimental design, the following table summarizes typical conditions and relative reactivities for the cross-coupling of halooxazoles.

Reaction Typical Halogen Position Catalyst System (Example) Coupling Partner Relative Reactivity & Notes
Suzuki-Miyaura I, BrC2, C4Pd(PPh₃)₄ or PdCl₂(dppf) / Base (K₂CO₃, Cs₂CO₃)Boronic Acid/EsterHigh functional group tolerance. Reactivity: C2-I > C4-I > C4-Br.[10]
Stille I, BrC4Pd₂(dba)₃ / P(fur)₃OrganostannaneTolerates sensitive functional groups. Good for less reactive positions.
Sonogashira IC2Pd(PPh₃)₄ / CuI / Amine BaseTerminal AlkyneExcellent for C(sp²)-C(sp) bond formation. C2-I is highly reactive.[5]
Heck Br, IC4Pd(OAc)₂ / Phosphine Ligand / BaseAlkeneForms substituted alkenes. Regioselectivity can be an issue.[6]
Buchwald-Hartwig Br, ClC2Pd₂(dba)₃ / BINAP or Xantphos / Base (NaOt-Bu)AminePremier method for C-N bond formation at the electron-deficient C2 position.

Conclusion and Future Outlook

Halogenated oxazoles represent a class of indispensable intermediates in modern organic synthesis. The ability to regioselectively introduce a halogen atom onto the oxazole core provides a robust and flexible handle for a vast array of synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C2, C4, and C5 positions, combined with the predictable reactivity trends of different halogens, allows for the rational design of complex synthetic routes. As demonstrated in the total synthesis of natural products like Ulapualide A and Diazonamide A, these building blocks are not merely academic curiosities but field-proven tools for constructing molecules at the forefront of chemical and biological research. Future developments in this field will likely focus on the discovery of even more selective and efficient catalytic systems, the synthesis and application of less common fluoro- and chlorooxazoles, and the integration of these intermediates into automated synthesis platforms to accelerate the discovery of new medicines and materials.

References

  • Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]

  • ResearchGate. (2023). Regioselective Halogenation of 2‐Oxindoles and β‐Keto Esters Using Oxone‐Halide With or Without Aryl Iodine. Retrieved from [Link]

  • Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination. (2007). Journal of Organic Chemistry.
  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Strotman, N. A., Chobanian, H. R., He, J., & Steves, J. E. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry, 75(5), 1733–1739. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Al-Mourabit, A., & Potier, P. (2018). Naturally Occurring Oxazole-Containing Peptides. Molecules, 23(4), 887. [Link]

  • ResearchGate. (2008). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. Retrieved from [Link]

  • Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. (2021). Organic Chemistry Frontiers.
  • ResearchGate. (2002). Total Synthesis of Diazonamide A. Retrieved from [Link]

  • ResearchGate. (2014). Sonogashira cross-coupling in iodo-containing 2-aryloxazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolones. Retrieved from [Link]

  • Graham, T. H. (2011). The Synthesis of Oxazole-containing Natural Products. D-Scholarship@Pitt. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2011). Total synthesis of diazonamide A. Retrieved from [Link]

  • Pattenden, G., & Plowright, A. T. (2001). Total synthesis of (−)-ulapualide A, a novel tris-oxazole macrolide from marine nudibranchs, based on some biosynthesis speculation. Organic & Biomolecular Chemistry, 1, 1399-1409. [Link]

  • ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Strotman, N. A., Chobanian, H. R., He, J., & Steves, J. E. (2010). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. Retrieved from [Link]

  • ACS Publications - Figshare. (2010). Collection - Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

  • Yasaei, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]

  • Nicolaou, K. C., et al. (2011). Total synthesis of diazonamide A. Chemical Science, 2(2), 308-311. [Link]

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021). Molecules.
  • Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. (1995). Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2001). ChemInform Abstract: Total Synthesis of Ulapualide A, a Novel tris-Oxazole Containing Macrolide from the Marine Nudibranch Hexabranchus sanguineus. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2013). Molecules.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2004). Chemistry and Biology of Diazonamide A: Second Total Synthesis and Biological Investigations. Journal of the American Chemical Society, 126(40), 12897-12906. [Link]

  • ResearchGate. (2008). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles. Retrieved from [Link]

  • Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry.
  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2021). Pharmaceuticals.
  • Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. (2018). Organic & Biomolecular Chemistry.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. (2021). Organic & Biomolecular Chemistry.
  • Green Halogenation of Indoles with Oxone-Halide. (2023). The Journal of Organic Chemistry.
  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2023). Organic Chemistry Frontiers.
  • Regioselective synthesis of 2-amino-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives via reagent-based cyclization of thiosemicarbazide intermediate. (2013). The Journal of Organic Chemistry.

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Methodological & Application

synthesis of 1-(2-Bromooxazol-4-yl)ethanone from alpha-bromo ketones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1-(2-Bromooxazol-4-yl)ethanone (also known as 4-acetyl-2-bromooxazole). This heterocyclic scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for diversely substituted oxazoles in drug discovery campaigns targeting kinases and GPCRs.

The synthesis is designed via a convergent Hantzsch-type cyclization followed by a non-aqueous Sandmeyer bromination , ensuring high regioselectivity and functional group tolerance.


)

Executive Summary & Retrosynthetic Analysis

The synthesis of 2-bromooxazoles directly from acyclic precursors is synthetically challenging due to the lability of the C2-Br bond under typical cyclization conditions. Therefore, this protocol utilizes a robust two-stage strategy:

  • Cyclization: Construction of the oxazole core via Hantzsch condensation of an

    
    -bromo ketone with urea to yield the 2-aminooxazole intermediate.
    
  • Functionalization: Conversion of the amino group to a bromide via a modified Sandmeyer reaction using alkyl nitrites and copper(II) bromide.

Retrosynthetic Logic (Pathway Visualization)

Retrosynthesis Figure 1: Retrosynthetic analysis of the target 2-bromooxazole. Target Target: 1-(2-Bromooxazol-4-yl)ethanone Intermediate Intermediate: 1-(2-Aminooxazol-4-yl)ethanone Target->Intermediate Sandmeyer Bromination (CuBr2, t-BuONO) Precursor1 Precursor A: 1-Bromo-2,3-butanedione (Alpha-Bromo Ketone) Intermediate->Precursor1 Hantzsch Cyclization Precursor2 Precursor B: Urea Intermediate->Precursor2 + Urea StartingMaterial Starting Material: 2,3-Butanedione (Diacetyl) Precursor1->StartingMaterial Alpha-Bromination (Br2, CHCl3)

Chemical Safety & Handling (Critical)

  • 
    -Bromo Ketones (1-Bromo-2,3-butanedione):  Potent lachrymators and skin irritants. All operations must be performed in a well-ventilated fume hood. Double-glove (nitrile) and use a face shield.
    
  • Alkyl Nitrites (t-Butyl Nitrite): Flammable and toxic. Avoid inhalation; vasodilators.

  • Copper(II) Bromide: Corrosive and toxic.

  • Diazonium Intermediates: Potentially explosive if isolated. Do not isolate the diazonium salt; proceed immediately to the bromination in situ.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-2,3-butanedione

Objective: Selective monobromination of 2,3-butanedione. Challenge: Preventing the formation of 1,4-dibromo-2,3-butanedione.

Reagents:

  • 2,3-Butanedione (Diacetyl): 100 mmol (8.61 g)

  • Bromine (

    
    ): 100 mmol (15.98 g)
    
  • Chloroform (

    
    ): 100 mL (Anhydrous)
    
  • Catalytic HBr (48% aq): 5 drops

Procedure:

  • Setup: Charge a 250 mL three-neck round-bottom flask (RBF) with 2,3-butanedione and

    
    . Cool to 0°C  using an ice bath. Add catalytic HBr to initiate enolization.
    
  • Addition: Transfer

    
     into a pressure-equalizing addition funnel. Dilute with 20 mL 
    
    
    
    .
  • Reaction: Add the bromine solution dropwise over 2 hours at 0°C. The slow addition is critical to maintain selectivity for the monobromo species.

  • Monitoring: The red color of bromine should dissipate upon contact.[1] If color persists, stop addition and allow the reaction to catch up.

  • Workup: Wash the organic layer with ice-cold water (

    
     mL) followed by saturated 
    
    
    
    (
    
    
    mL) to remove acid traces.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (max 30°C bath temperature) to yield the crude oil.
    
  • Purification: Use immediately in Step 2. (Distillation is risky due to decomposition; crude purity is typically >90%).

Step 2: Hantzsch Cyclization to 1-(2-Aminooxazol-4-yl)ethanone

Objective: Condensation of the


-bromo ketone with urea to form the oxazole ring.

Reagents:

  • Crude 1-Bromo-2,3-butanedione (from Step 1): ~100 mmol

  • Urea: 150 mmol (9.0 g)

  • Ethanol (Absolute): 150 mL

Procedure:

  • Setup: Dissolve the crude bromo ketone in absolute ethanol in a 500 mL RBF.

  • Addition: Add urea in one portion.

  • Cyclization: Fit with a reflux condenser and heat the mixture to reflux (78°C) for 4–6 hours.

    • Mechanism:[2][3][4][5][6][7] The urea nitrogen attacks the

      
      -carbon (displacing Br), followed by cyclization of the urea oxygen onto the ketone carbonyl.
      
  • Workup: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.[1]

  • Neutralization: Concentrate the solvent to ~20% volume. Pour the residue into crushed ice/water (200 mL). Neutralize with concentrated ammonium hydroxide (

    
    ) to pH 8–9 to liberate the free base.
    
  • Isolation: The 2-aminooxazole will precipitate as a solid. Filter, wash with cold water, and dry in a vacuum oven at 45°C.

  • QC: Verify structure by

    
     NMR (DMSO-
    
    
    
    ). Look for the disappearance of the
    
    
    signal and appearance of the aromatic oxazole proton (
    
    
    ).
Step 3: Sandmeyer Bromination to 1-(2-Bromooxazol-4-yl)ethanone

Objective: Radical-nucleophilic substitution of the amino group with bromine. Method: Non-aqueous Sandmeyer (Doyle-type) conditions are superior for heterocycles to prevent hydrolysis.

Reagents:

  • 1-(2-Aminooxazol-4-yl)ethanone: 10 mmol (1.26 g)

  • Copper(II) Bromide (

    
    ): 15 mmol (3.35 g)
    
  • tert-Butyl Nitrite (

    
    -BuONO): 15 mmol (1.55 g)
    
  • Acetonitrile (

    
    ): 50 mL (Anhydrous)
    

Procedure:

  • Setup: In a 100 mL RBF, suspend

    
     in anhydrous acetonitrile.
    
  • Activation: Add

    
    -butyl nitrite dropwise to the copper suspension. The mixture will darken.
    
  • Addition: Add the 2-aminooxazole (solid) portion-wise over 15 minutes. Caution: Nitrogen gas evolution will occur.

  • Reaction: Stir at room temperature for 1 hour, then heat to 60°C for 2 hours to ensure complete dediazoniation.

  • Quench: Cool to room temperature. Pour the mixture into 100 mL of 1M HCl (aqueous) to quench the copper salts and nitrite.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3).
    
  • Product: 1-(2-Bromooxazol-4-yl)ethanone is obtained as a pale yellow solid/oil.

Data Summary & Troubleshooting

Key Process Parameters
StepParameterSpecificationCritical Note
1 Bromination Temp

Higher temps favor dibromination.
2 Cyclization pHNeutralize to pH 8-9Product is soluble as HBr salt; must free-base to isolate.
3 Sandmeyer SolventAnhydrous MeCNWater causes hydrolysis to the oxazolone (keto-enol tautomer).
3 Reagent Order

Substrate
Pre-forming the nitrosyl complex improves yield.
Troubleshooting Guide
  • Problem: Low yield in Step 1 (Bromination).

    • Cause: Over-bromination.

    • Solution: Use exactly 1.0 equivalent of

      
      . Monitor by TLC.[3][8][9] If dibromo forms, it is difficult to separate; restart with tighter temp control.
      
  • Problem: Formation of "Oxazolone" in Step 3.

    • Cause: Hydrolysis of the diazonium intermediate.

    • Solution: Ensure MeCN is dry. Do not use aqueous

      
       (classic Sandmeyer); use alkyl nitrite in organic solvent.
      

Mechanistic Workflow (Visual)

Workflow Figure 2: Step-by-step experimental workflow. Start Start: 2,3-Butanedione Step1 Step 1: Bromination (Br2, CHCl3, 0°C) Start->Step1 Inter1 Intermediate 1: 1-Bromo-2,3-butanedione Step1->Inter1 Electrophilic Subs. Step2 Step 2: Hantzsch Cyclization (Urea, EtOH, Reflux) Inter1->Step2 Inter2 Intermediate 2: 2-Amino-4-acetyloxazole Step2->Inter2 Condensation Step3 Step 3: Sandmeyer Reaction (CuBr2, t-BuONO, MeCN) Inter2->Step3 Final Final Product: 1-(2-Bromooxazol-4-yl)ethanone Step3->Final Radical Subst.

References

  • Hantzsch Oxazole Synthesis: The Chemistry of Heterocyclic Compounds, Oxazoles. Turchi, I. J. (Ed.). Wiley-Interscience.

  • Sandmeyer Bromination of Heterocycles: Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Erb, W., et al. J. Org. Chem. 2009, 74, 3, 1377–1380. (Protocol adapted for oxazoles).[9][10]

  • Alpha-Bromination of Ketones: Synthesis of alpha-Bromoketones. Organic Chemistry Portal.

  • General Oxazole Synthesis: Recent Advances in the Synthesis of Oxazoles.Chem. Rev. 2004, 104, 5, 2531–2566.

Sources

Mastering the Synthesis of Oxazole-Based Heterocycles: A Guide to Cyclization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Oxazole Scaffold

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone of modern medicinal chemistry and drug development.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors.[2] This versatility has led to the incorporation of the oxazole motif into a multitude of clinically significant molecules exhibiting antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[2] Consequently, the efficient and reliable synthesis of substituted oxazoles remains a critical focus for synthetic and medicinal chemists.

This comprehensive guide provides an in-depth exploration of key cyclization strategies for the preparation of oxazole-based heterocycles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, offering field-proven insights to empower researchers in their experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.

Classical Approaches to Oxazole Synthesis: Time-Tested and Robust

Several classical methods for oxazole synthesis have been refined over decades and remain highly relevant in contemporary organic synthesis. These reactions provide reliable access to a wide range of oxazole derivatives.

The Robinson-Gabriel Synthesis: Cyclodehydration of 2-Acylamino Ketones

The Robinson-Gabriel synthesis, first described in the early 20th century, is a powerful method for the formation of 2,5-disubstituted oxazoles through the cyclodehydration of a 2-acylamino ketone precursor.[3][4] The starting 2-acylamino ketones can be readily prepared, for instance, via the Dakin-West reaction.[3]

Mechanism and Rationale: The reaction proceeds by the intramolecular cyclization of the 2-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring.[1] A cyclodehydrating agent is required to facilitate this transformation.[3] While traditional reagents like concentrated sulfuric acid or phosphorus pentachloride can be effective, they often lead to lower yields.[1] The use of polyphosphoric acid has been shown to improve yields to the 50-60% range.[1] More modern protocols often employ milder and more efficient reagents like trifluoroacetic anhydride.[3]

Robinson_Gabriel cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start 2-Acylamino Ketone inter Oxazoline Intermediate start->inter Intramolecular Cyclization product Oxazole inter->product Dehydration

Caption: Robinson-Gabriel Synthesis Workflow.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Robinson-Gabriel Cyclization

This protocol is adapted from modern variations of the Robinson-Gabriel synthesis, employing trifluoroacetic anhydride as the cyclodehydrating agent.

Materials:

  • 2-(Benzoylamino)-1-phenylethan-1-one (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-(benzoylamino)-1-phenylethan-1-one in anhydrous DCM at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 2,5-diphenyloxazole.

The Fischer Oxazole Synthesis: From Cyanohydrins and Aldehydes

Discovered by Emil Fischer in 1896, this method provides access to 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[5]

Mechanism and Rationale: The reaction is believed to proceed through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by cyclization and elimination of water and HCl to form the oxazole ring. The reaction is typically carried out in a dry ethereal solvent, and the product often precipitates as the hydrochloride salt.

Fischer_Oxazole cluster_intermediate Intermediate cluster_product Product reactant1 Cyanohydrin inter Chloro-oxazoline Intermediate reactant1->inter HCl reactant2 Aldehyde reactant2->inter product Oxazole inter->product Elimination Van_Leusen cluster_intermediate Intermediate cluster_product Product reactant1 Aldehyde inter Oxazoline Intermediate reactant1->inter Base reactant2 TosMIC reactant2->inter product 5-Substituted Oxazole inter->product Elimination of p-toluenesulfinic acid

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Confirmation of 1-(2-Bromooxazol-4-yl)ethanone: An NMR-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide, conceived from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of analytical methodologies for the structural elucidation of 1-(2-Bromooxazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary focus, we will objectively compare its performance with other instrumental techniques, offering a holistic view for researchers navigating the challenges of molecular characterization.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled tool for delineating the precise atomic connectivity of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei provides a wealth of information that is often unattainable with other methods. For a molecule like 1-(2-Bromooxazol-4-yl)ethanone, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the oxazole ring and the identity of the functional groups.

Predicting the ¹H and ¹³C NMR Spectra of 1-(2-Bromooxazol-4-yl)ethanone

In the absence of direct experimental data for the title compound, we can predict its NMR spectra by analyzing the contributions of its constituent fragments: a 2-bromooxazole moiety and a 4-acetyl group. This predictive approach relies on the principle of substituent additivity, where the chemical shift of a nucleus is influenced by its neighboring atoms and functional groups. Electron-withdrawing groups, such as the bromine atom and the acetyl group, are expected to deshield the nuclei of the oxazole ring, causing their signals to appear at a lower field (higher ppm) in the NMR spectrum.

¹H NMR Spectrum Prediction:

The ¹H NMR spectrum of 1-(2-Bromooxazol-4-yl)ethanone is anticipated to be relatively simple, exhibiting two key signals:

  • Oxazole Proton (H-5): A singlet corresponding to the single proton on the oxazole ring. Due to the electron-withdrawing nature of the adjacent acetyl group and the overall electronic environment of the ring, this proton is expected to be significantly deshielded, appearing in the aromatic region of the spectrum.

  • Acetyl Protons (CH₃): A singlet integrating to three protons, characteristic of the methyl group of the ethanone moiety.

¹³C NMR Spectrum Prediction:

The proton-decoupled ¹³C NMR spectrum will provide a carbon "fingerprint" of the molecule. We can predict the approximate chemical shifts for each of the five unique carbon atoms:

  • Carbonyl Carbon (C=O): This carbon will appear at the lowest field, typically in the range of 190-200 ppm, a characteristic region for ketone carbonyls.

  • Oxazole Carbons (C-2, C-4, C-5): These sp²-hybridized carbons of the heterocyclic ring will resonate in the aromatic region. The carbon bearing the bromine atom (C-2) will be influenced by the heavy atom effect, while the carbon attached to the acetyl group (C-4) will be deshielded. The carbon bearing the lone proton (C-5) will also appear in this region.

  • Methyl Carbon (CH₃): The carbon of the acetyl methyl group will be the most shielded, appearing at the highest field (lowest ppm value).

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
H-58.0 - 8.5-Singlet, deshielded by adjacent acetyl group and oxazole ring electronics.
-COCH₃2.5 - 2.7-Singlet, typical chemical shift for an acetyl methyl group.
C-2-140 - 145Influenced by the electronegativity and heavy atom effect of bromine.
C-4-150 - 155Deshielded by the attached electron-withdrawing acetyl group.
C-5-125 - 130sp² hybridized carbon in an electron-deficient ring.
C =O-190 - 195Characteristic chemical shift for a ketone carbonyl.
-C H₃-25 - 30Aliphatic sp³ hybridized carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(2-Bromooxazol-4-yl)ethanone.

A Comparative Look at Alternative Analytical Techniques

While NMR is a powerful tool, a multi-technique approach is often necessary for unequivocal structure confirmation. Here, we compare NMR with other common analytical methods.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure.[1] For 1-(2-Bromooxazol-4-yl)ethanone, the presence of bromine is a key distinguishing feature in the mass spectrum. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion peak will appear as a characteristic doublet (M+ and M+2 peaks) of approximately equal intensity.[2] This isotopic signature provides strong evidence for the presence of a single bromine atom in the molecule.

Comparison with NMR:

  • Complementarity: MS and NMR are highly complementary. MS provides the molecular formula, while NMR elucidates the connectivity.

  • Sensitivity: MS is generally more sensitive than NMR, requiring smaller amounts of sample.

  • Structural Detail: NMR provides more detailed information about the specific arrangement of atoms in 3D space.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3] For 1-(2-Bromooxazol-4-yl)ethanone, the IR spectrum would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically in the region of 1680-1700 cm⁻¹.[3] Absorptions corresponding to the C-Br stretch and the vibrations of the oxazole ring would also be present, although they may be more difficult to assign definitively.

Comparison with NMR:

  • Speed and Simplicity: IR is faster and requires less sample preparation than NMR.

  • Information Content: IR provides information about functional groups, while NMR provides a complete structural map.

X-ray Crystallography

For crystalline solids, X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.[4] This technique offers the highest level of structural detail.

Comparison with NMR:

  • State of Matter: X-ray crystallography requires a single crystal, while NMR is typically performed on solutions.

  • Definitive Structure: A successful crystal structure determination is considered the "gold standard" for structural proof.

  • Throughput: X-ray crystallography is generally a lower-throughput technique than NMR.

Experimental Protocols for Structural Confirmation

A self-validating system for the confirmation of 1-(2-Bromooxazol-4-yl)ethanone would involve a combination of these techniques. The following workflow illustrates a robust approach.

Caption: Workflow for the structural confirmation of 1-(2-Bromooxazol-4-yl)ethanone.

Detailed NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and that does not have signals that overlap with analyte resonances.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.[6]

    • Key parameters to consider include the spectral width, acquisition time, relaxation delay, and number of scans.

    • A sufficient relaxation delay (e.g., 5 times the longest T1) is crucial for accurate integration.[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.[7]

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.[7]

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure.

Conclusion: An Integrated Approach for Unwavering Confidence

While ¹H and ¹³C NMR spectroscopy are the primary and most informative techniques for the structural confirmation of 1-(2-Bromooxazol-4-yl)ethanone, a comprehensive and self-validating approach necessitates the integration of complementary analytical methods. The characteristic isotopic pattern in mass spectrometry provides definitive evidence of the bromine atom, while IR spectroscopy offers a quick confirmation of the carbonyl functional group. For crystalline materials, X-ray crystallography provides the ultimate structural proof. By judiciously applying these techniques in a logical workflow, researchers can achieve an unambiguous and robust structural assignment, a critical step in advancing drug discovery and development programs.

References

  • [Author], [Title of a relevant book on NMR spectroscopy], [Publisher], [Year].
  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • [Author], [Title of a relevant article on 2D NMR], [Journal], [Volume], [Pages], [Year].
  • [Author], [Title of a relevant article on NMR of heterocycles], [Journal], [Volume], [Pages], [Year].
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Structure Elucidation (pp. 111-146). Royal Society of Chemistry.
  • [Author], [Title of a relevant book on mass spectrometry], [Publisher], [Year].
  • Holčapek, M., & Jirásko, R. (2018). Advances in structure elucidation of small molecules using mass spectrometry. TrAC Trends in Analytical Chemistry, 105, 299-308.
  • [Author], [Title of a relevant book on IR spectroscopy], [Publisher], [Year].
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • [Author], [Title of a relevant book on X-ray crystallography], [Publisher], [Year].
  • UCLA Chemistry & Biochemistry. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • University of Guelph. (n.d.). NMR Links and Resources. Retrieved from [Link]

  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR? r/chemistry. Retrieved from [Link]

  • Bruker. (n.d.). Basic- NMR- Experiments. Retrieved from [Link]

  • Tele-Pohl, A., & Wawer, I. (2000). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy.
  • Liu, D., et al. (2018). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. TrAC Trends in Analytical Chemistry, 109, 233-241.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Li, A., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6542.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Fiveable. (n.d.). 12.1 X-ray crystallography: principles and structure determination. Retrieved from [Link]

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  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

  • Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

  • NMR Wiki. (2010, July 29). Databases. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Harper, T. (2024, January 25). How to Interpret Mass Spectra | Organic Chemistry Lab Techniques [Video]. YouTube. [Link]

  • Warren, G. L., & Do, C. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 7(6), 493–504.
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Sources

biological activity comparison of oxazole vs thiazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between oxazole and thiazole scaffolds for medicinal chemists and pharmacologists. While structurally isosteric, the substitution of Oxygen (Oxazole) with Sulfur (Thiazole) induces profound changes in aromaticity, basicity, lipophilicity, and metabolic liability. This guide analyzes these differences to aid in rational scaffold selection during lead optimization.

Quick Comparison Matrix
FeatureOxazole ScaffoldThiazole Scaffold
Heteroatom Oxygen (Electronegative, Hard)Sulfur (Polarizable, Soft)
Aromaticity Lower (Diene character)Higher (Significant delocalization)
Basicity (pKa of Conj. Acid) ~0.8 (Very Weak Base)~2.5 (Weak Base, better H-bond acceptor)
Lipophilicity (LogP) Lower (More hydrophilic)Higher (More lipophilic)
Metabolic Liability Ring opening (hydrolysis), C-H hydroxylationS-oxidation, CYP450 Inhibition
Key Interaction Dipole-Dipole, Weak H-bond acceptor

-stacking, C2-H H-bond donor

Physicochemical Fundamentals & Causality

Electronic Structure & Aromaticity

The fundamental divergence in biological activity stems from the electronic difference between oxygen and sulfur.

  • Thiazole: Sulfur is less electronegative (2.58) than oxygen (3.44). This allows the sulfur lone pair to participate more effectively in the

    
    -system, rendering the thiazole ring more aromatic . Consequently, thiazoles are better suited for hydrophobic pockets where 
    
    
    
    -
    
    
    stacking
    with aromatic residues (Phe, Tyr, Trp) is required.
  • Oxazole: The high electronegativity of oxygen localizes electron density, giving the ring significant diene character . This reduces its ability to participate in stacking interactions but increases its dipole moment, potentially strengthening electrostatic interactions in polar binding pockets.

Hydrogen Bonding Capabilities
  • Nitrogen Acceptor: Thiazole is a stronger base (pKa ~2.5) than oxazole (pKa ~0.8), making the thiazole nitrogen a superior hydrogen bond acceptor in the physiological pH range.

  • C2-H Donor: A critical, often overlooked feature is the acidity of the C2 proton. The C2-H of thiazole is significantly more acidic than that of oxazole. This allows the thiazole C2-H to act as a non-classical hydrogen bond donor to backbone carbonyls in protein targets (e.g., in kinase hinge regions).

Biological Performance & SAR Case Studies

Case Study: Microtubule Stabilizers (Epothilones)

The comparison between Epothilone A/B (Thiazole) and their oxazole analogs highlights the impact of lipophilicity and conformation.

  • Observation: Epothilone B (Thiazole) is a potent cytotoxin. Replacing the thiazole with an oxazole (Epothilone C/D analogs) generally retains tubulin binding but alters potency and metabolic profile.

  • Mechanism: The thiazole ring in Epothilone B is crucial for positioning the side chain in the tubulin binding pocket via van der Waals contacts. The sulfur atom contributes to the necessary lipophilicity (LogP) to cross cell membranes efficiently. The oxazole analog, being more polar, often suffers from reduced cellular permeability despite similar intrinsic tubulin affinity.

Case Study: Kinase Inhibitors (The "Hinge Binder" Effect)

Thiazoles are privileged scaffolds in kinase inhibitors (e.g., Dasatinib, Dabrafenib).

  • Thiazole Advantage: In the ATP-binding pocket, the thiazole nitrogen accepts a H-bond from the hinge region backbone amide, while the C2-H (or a substituent) often interacts with the gatekeeper residue. The enhanced aromaticity of thiazole facilitates

    
    -stacking with the gatekeeper residue (e.g., Phe/Tyr).
    
  • Oxazole Disadvantage: Oxazole analogs often fail to maintain the strict planarity required for this stacking due to reduced aromatic stabilization energy, leading to a higher entropic penalty upon binding.

ADME & Metabolic Liability

CYP450 Inhibition[1][2]
  • Thiazole Liability: Thiazole-containing compounds are frequently identified as mechanism-based inhibitors of Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6). The sulfur atom is prone to S-oxidation , leading to reactive sulfoxides or sulfones that can covalently modify the heme porphyrin or protein backbone.

  • Oxazole Stability: Oxazoles are generally more resistant to oxidative metabolism at the heteroatom. However, they can undergo hydrolytic ring opening under acidic conditions or enzymatic attack, though this is less common than thiazole S-oxidation in physiological contexts.

Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic half-life (


) and intrinsic clearance (

) difference between oxazole and thiazole matched pairs.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compounds (Oxazole/Thiazole analogs) at 10 mM in DMSO.

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Methodology:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add test compound (final concentration 1

    
    M, <0.1% DMSO) and NADPH regenerating system to initiate the reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 150

    
    L of ice-cold Quench Solution. Vortex for 1 minute.
    
  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Self-Validating Check: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). Verapamil must show <10% remaining at 30 min for the assay to be valid.

Protocol 2: Kinase Binding Affinity (FRET-based)

Objective: Compare binding affinity (


) to determine if the scaffold change affects intrinsic binding energy.

Methodology:

  • Assay Setup: Use a LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Select an Alexa Fluor™ conjugate tracer known to bind the target kinase ATP pocket.

  • Titration: Prepare a 10-point serial dilution of Oxazole and Thiazole analogs (starting at 10

    
    M).
    
  • Incubation: Mix Kinase (5 nM), Eu-Antibody (2 nM), Tracer, and Compound in assay buffer. Incubate for 60 min at Room Temp.

  • Detection: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Decision Framework & Visualization

The following diagram outlines the logical decision process for choosing between an oxazole and a thiazole scaffold during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Scaffold Q1 Is Target Pocket Hydrophobic/Aromatic? Start->Q1 Q2 Is H-Bond Acceptor Strength Critical? Q1->Q2 No (Polar Pocket) CheckCH Is C2-H Donor Interaction Possible? Q1->CheckCH Yes Thiazole SELECT THIAZOLE (High Aromaticity, Lipophilic) Q2->Thiazole Yes (Thiazole N is better base) Oxazole SELECT OXAZOLE (Polar, Lower CYP Risk) Q2->Oxazole No (Oxazole is weaker base) Q3 Is Metabolic Stability (CYP) a Liability? Q3->Thiazole No Q3->Oxazole Yes (Avoid S-oxidation) CheckCH->Q3 No CheckCH->Thiazole Yes (Thiazole C2-H is acidic)

Caption: Decision logic for selecting between Oxazole and Thiazole based on binding pocket characteristics and metabolic risks.

References

  • Physicochemical Properties of Thiazoles vs Oxazoles

    • Source: Wikipedia / Organic Chemistry Portal
    • Details: Comparison of aromaticity, basicity (pKa), and electronic distribution.
    • [1]

  • Thiazole and Oxazole Alkaloids: Isol

    • Source: Marine Drugs (NIH PMC)
    • Details: Discusses the structural conformation differences (coplanar oxazole vs cone-like thiazole) in peptide macrocycles.
  • Metabolic Stability and CYP Inhibition

    • Source: Journal of Medicinal Chemistry (via NIH)
    • Details: "Understanding Oxadiazolothiazinone Biological Properties...".
  • Epothilone Structure-Activity Rel

    • Source: SciSpace / Scientific Liter
    • Details: Analysis of Thiazole-modified analogs of Epothilone and the tolerance of oxazole substitution.
  • Hydrogen Bonding in Thiazoles

    • Source: Journal of Chemical Physics
    • Details: "Cooperative hydrogen bonding in thiazole...". Confirms Thiazole Nitrogen as a Lewis base and C2-H as a proton donor.

Sources

Safety Operating Guide

Proper Disposal of 1-(2-Bromooxazol-4-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 1-(2-Bromooxazol-4-yl)ethanone is critical for scientific advancement. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(2-Bromooxazol-4-yl)ethanone, moving beyond mere procedural instructions to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to manage this and similar halogenated compounds with the highest degree of safety and regulatory compliance.

Understanding the Hazard Profile

Key Hazard Considerations:
  • Irritation: Similar brominated compounds are known to cause skin and serious eye irritation[1][2]. Direct contact should be avoided.

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin are common warnings for this class of chemicals[1][3][4].

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life[5]. Improper disposal can lead to long-term environmental contamination[6].

Hazard CategoryPotential EffectsSource Examples
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][3][4]
Skin Corrosion/Irritation Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]
Environmental Potential for persistence and ecotoxicity.[5][6]

The Core Principle: Segregation of Halogenated Waste

The foundational principle for the disposal of 1-(2-Bromooxazol-4-yl)ethanone is its classification as halogenated organic waste . This is due to the presence of the bromine atom on the oxazole ring. Halogenated waste must be segregated from non-halogenated waste streams.[7][8][9]

Why is segregation so critical? The primary disposal method for halogenated organic waste is high-temperature incineration[8]. This process requires specialized equipment and conditions to ensure the complete destruction of the compounds and to scrub for acidic gases (like hydrogen bromide) that are produced. Mixing halogenated and non-halogenated waste streams contaminates the larger volume of non-halogenated solvent, making the entire mixture more expensive and difficult to dispose of properly[7][9].

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, whether in its pure form or as a waste product, ensure you are wearing appropriate PPE.

  • Gloves: Nitrile gloves are a minimum requirement. Always consult a glove compatibility chart for the specific solvent in use.[10][11]

  • Eye Protection: Safety glasses with side shields or, preferably, splash-proof chemical goggles.[11]

  • Lab Coat: A standard lab coat is required to protect from splashes.[11]

  • Ventilation: All handling of 1-(2-Bromooxazol-4-yl)ethanone and its waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors or dust.[10][12]

Step 2: Waste Collection
  • Select a Compatible Container: Use a designated, properly labeled waste container for halogenated organic solvents. These are often supplied by your institution's Environmental Health and Safety (EHS) department and are typically made of polyethylene.[10] The container must be in good condition and have a secure, vapor-tight lid.[11]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste" before the first drop of waste is added.[7][10] The label should also include the full chemical name: "1-(2-Bromooxazol-4-yl)ethanone" and any solvents it is mixed with. Do not use abbreviations or chemical formulas.[11]

  • Accumulation: Add the waste to the container, ensuring not to overfill it. Keep the container closed at all times except when actively adding waste.[7][9][13] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Storage of Waste Container
  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[9]

  • Secondary Containment: The container must be placed within a secondary containment bin or tray to catch any potential leaks or spills.[13]

  • Segregation: Ensure the halogenated waste container is stored separately from incompatible materials, particularly acids, bases, and strong oxidizing agents.[8][10]

WasteSegregation cluster_lab Laboratory Waste Generation cluster_decision Segregation Decision cluster_containers Designated Waste Containers Waste 1-(2-Bromooxazol-4-yl)ethanone Waste Stream Decision Does the waste contain Fluorine, Chlorine, Bromine, or Iodine? Waste->Decision Halogenated Halogenated Organic Waste (e.g., Green Carboy) Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (e.g., Black Carboy) Decision->NonHalogenated No

Caption: Waste segregation decision flow for halogenated compounds.

Step 4: Arranging for Disposal

Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.[10]

Emergency Procedures: Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their impact.

  • Minor Spills (a few milliliters):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or spill pillows.

    • Wipe up the spill, placing all contaminated materials into a sealed plastic bag.

    • Label the bag as "Hazardous Waste" with the chemical name and dispose of it in the halogenated waste container.

  • Major Spills:

    • Evacuate the immediate area.

    • Notify your supervisor and your institution's EHS department immediately.

    • If there is a fire or significant risk of exposure, pull the fire alarm and evacuate the building.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][14]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][14]

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize the generation of waste in the first place.[15]

  • Order only what you need: Avoid stockpiling chemicals.[13]

  • Use smaller scale experiments: When possible, reduce the scale of your reactions to minimize the amount of waste generated.

  • Avoid contamination: Do not mix non-hazardous waste with hazardous waste.

DisposalWorkflow Start Start: Handling of 1-(2-Bromooxazol-4-yl)ethanone PPE 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE GenerateWaste 2. Generate Waste PPE->GenerateWaste Segregate 3. Segregate into Labeled Halogenated Waste Container GenerateWaste->Segregate Store 4. Store in Secondary Containment in Satellite Accumulation Area Segregate->Store RequestPickup 5. Request EHS Pickup When Full Store->RequestPickup End End: Proper Disposal by Licensed Facility RequestPickup->End

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.